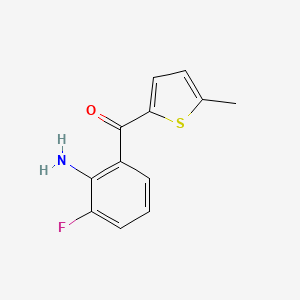

2-Amino-3-fluorobenzoyl-5-methylthiophene

Description

Properties

IUPAC Name |

(2-amino-3-fluorophenyl)-(5-methylthiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNOS/c1-7-5-6-10(16-7)12(15)8-3-2-4-9(13)11(8)14/h2-6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKJOKGUYOTWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C2=C(C(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703298 | |

| Record name | (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51687-28-6 | |

| Record name | (2-Amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-fluorobenzoyl-5-methylthiophene chemical structure and properties

An In-depth Technical Guide to 2-Amino-3-fluorobenzoyl-5-methylthiophene: Structure, Synthesis, and Therapeutic Potential

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule 2-Amino-3-fluorobenzoyl-5-methylthiophene represents a compelling, albeit specialized, chemical entity that merges three key pharmacophoric elements: an anthranilate core (2-aminobenzoyl), a fluorine substituent, and a 5-methylthiophene ring. While not a widely commercialized compound, its structure suggests significant potential as a scaffold for developing novel therapeutics, particularly in oncology and immunology.

This technical guide provides a comprehensive overview of 2-Amino-3-fluorobenzoyl-5-methylthiophene from the perspective of a senior application scientist. We will dissect its chemical architecture, propose a robust synthetic pathway, and explore its potential applications as a modulator of key biological pathways. The methodologies described herein are grounded in established chemical principles, offering a self-validating framework for researchers aiming to synthesize and evaluate this and related compounds.

Chemical Structure and Physicochemical Properties

The formal name, 2-Amino-3-fluorobenzoyl-5-methylthiophene, precisely defines its molecular architecture. It consists of a ketone linker between a 2-amino-3-fluorophenyl group and a 5-methyl-2-thienyl group. The strategic placement of the fluorine atom ortho to the amino group introduces significant electronic and conformational constraints. Fluorine's high electronegativity can modulate the pKa of the adjacent amino group and influence intramolecular hydrogen bonding, which in turn can pre-organize the molecule for optimal binding to a biological target. The methyl group on the thiophene ring provides a lipophilic contact point and can enhance binding affinity through van der Waals interactions.

Caption: Chemical structure of (2-amino-3-fluorophenyl)(5-methylthiophen-2-yl)methanone.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀FNOS | N/A (Calculated) |

| Molecular Weight | 235.28 g/mol | N/A (Calculated) |

| XLogP3 | 3.2 | PubChem (Predicted) |

| Hydrogen Bond Donors | 1 (from -NH₂) | N/A (Calculated) |

| Hydrogen Bond Acceptors | 3 (from -N, -O, -F) | N/A (Calculated) |

| Predicted Boiling Point | ~425.7 °C | N/A (Estimated) |

| Predicted Melting Point | 95-105 °C | N/A (Estimated) |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

A logical and efficient route for the synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene is the Friedel-Crafts acylation of 2-methylthiophene with a suitably prepared 2-amino-3-fluorobenzoyl derivative. This classic electrophilic aromatic substitution is a reliable method for forming carbon-carbon bonds between aromatic rings and carbonyl groups.

The key challenge in this synthesis is the management of the amino group on the benzoyl ring, which is a strong activating group but can also be protonated by the Lewis acid catalyst, deactivating the ring. Therefore, a two-step approach is proposed:

-

Preparation of the Acyl Chloride: Conversion of 2-amino-3-fluorobenzoic acid to its corresponding acyl chloride.

-

Friedel-Crafts Acylation: Reaction of the acyl chloride with 2-methylthiophene using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed methodology and should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 2-Amino-3-fluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-fluorobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-3-fluorobenzoyl chloride is a viscous oil or solid and is typically used immediately in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve the crude 2-amino-3-fluorobenzoyl chloride from Step 1 and 2-methylthiophene (1.1 eq) in anhydrous DCM.

-

Add this solution dropwise to the AlCl₃ suspension at 0°C over 30 minutes. The causality here is critical: slow addition prevents an exothermic runaway and minimizes side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 2-Amino-3-fluorobenzoyl-5-methylthiophene.

Potential Applications in Drug Discovery: A Kinase Inhibitor Scaffold

The structural features of 2-Amino-3-fluorobenzoyl-5-methylthiophene make it an attractive scaffold for kinase inhibitors. The aminobenzoyl moiety can mimic the hinge-binding region of ATP, a common strategy in designing competitive kinase inhibitors. The thiophene ring can occupy the hydrophobic pocket of the ATP-binding site, while the amino group and ketone oxygen can form critical hydrogen bonds with the kinase "hinge" region.

For example, this scaffold could be explored as an inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. BTK inhibitors often feature a heterocyclic core that interacts with the enzyme's active site.

Caption: Hypothesized inhibition of the BTK signaling pathway by the target compound.

By inhibiting BTK, the compound could block the downstream signaling cascade that leads to B-cell proliferation and survival, offering a therapeutic strategy for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. The fluorine atom could enhance binding affinity and improve metabolic stability, key attributes for a successful drug candidate.

Conclusion

2-Amino-3-fluorobenzoyl-5-methylthiophene is a molecule of significant synthetic and medicinal interest. While specific data on this compound is not widely published, its structure can be rationally designed and synthesized using established organic chemistry principles like Friedel-Crafts acylation. Its composite architecture, featuring a hinge-binding aminobenzoyl group, a metabolically stable fluorine atom, and a hydrophobic thiophene ring, makes it a prime candidate for development as a kinase inhibitor. The protocols and insights provided in this guide offer a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this promising chemical scaffold.

References

-

Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The Friedel–Crafts Acylation Reaction Source: Organic Reactions URL: [Link]

-

Title: PubChem Compound Summary for CID 135472147 (A structurally related compound for property prediction) Source: National Center for Biotechnology Information URL: [Link]

-

Title: A-770041, a Novel Purine-Like Inhibitor of Src-Family Tyrosine Kinases, with Antitumor Activity Source: Cancer Research URL: [Link]

-

Title: Targeting BTK with ibrutinib in B-cell malignancies Source: Nature Reviews Cancer URL: [Link]

Introduction: The Strategic Imperative for Fluorinated Thienodiazepines

An In-depth Technical Guide to the Synthesis of Fluorinated Thienodiazepine Precursors

Thienodiazepines, a class of heterocyclic compounds featuring a diazepine ring fused to a thiophene ring, represent a significant scaffold in medicinal chemistry.[1] They are structurally analogous to benzodiazepines and often exhibit similar pharmacological activities by interacting with the benzodiazepine receptor site on the GABA-A receptor.[2][3][4] This interaction leads to a range of effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[5][6]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[9][10] Judicious fluorination can enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the pKa of nearby functional groups to optimize target binding affinity.[8][9] In the context of benzodiazepine-like structures, for instance, the addition of a fluorine atom to the phenyl ring can dramatically enhance pharmacological activity.[5][11]

This guide provides a comprehensive literature review focused on the synthesis of fluorinated thienodiazepine precursors . The synthesis of these precursors is a critical and often challenging aspect of developing novel fluorinated thienodiazepine-based therapeutics. By focusing on the precursors, researchers can explore diverse synthetic routes and strategically introduce fluorine at various positions to fine-tune the properties of the final compounds. We will delve into the causality behind experimental choices, present detailed protocols for key transformations, and offer insights into the challenges and future directions in this specialized field of medicinal chemistry.

Core Synthetic Strategies for Fluorinated Thienodiazepine Precursors

The synthesis of fluorinated thienodiazepine precursors can be broadly categorized into two main approaches: the use of pre-fluorinated building blocks and the direct fluorination of a pre-existing heterocyclic core. The choice of strategy is often dictated by the desired position of the fluorine atom, the availability of starting materials, and the tolerance of other functional groups to the fluorination conditions.

The Building Block Approach: Synthesizing from Fluorinated Starting Materials

This is the most common and often most reliable method, involving the use of commercially available or readily synthesized fluorinated starting materials.[9][12] This approach offers excellent control over the regiochemistry of fluorination. A common strategy involves constructing a fluorinated aminobenzoylthiophene, a key precursor to the thienodiazepine core.

A representative pathway begins with a fluorinated benzaldehyde, which undergoes a Stetter reaction or a similar condensation to form a substituted thiophene.[13] The subsequent steps then build the diazepine portion of the molecule. For example, a 2-amino-3-(fluorobenzoyl)thiophene can be prepared and then elaborated into the final thienodiazepine structure.

Visualizing the Building Block Approach:

The following diagram illustrates a generalized synthetic workflow starting from a fluorinated aromatic aldehyde to a key thienodiazepine precursor.

Caption: Generalized workflow for synthesizing a fluorinated thienodiazepine precursor using a building block approach.

Direct Fluorination Strategies

While challenging, direct fluorination of a pre-formed heterocyclic system offers the advantage of late-stage functionalization, which is highly valuable in drug discovery for rapidly generating analogues.[14][15] However, the presence of heteroatoms in the thienodiazepine scaffold can complicate these reactions, often leading to issues with regioselectivity and competing side reactions.[14]

Methods for direct fluorination can be categorized as follows:

-

Electrophilic Fluorination: This involves the use of reagents that deliver an "F+" equivalent, such as Selectfluor®. These reactions are often used for electron-rich aromatic systems.[14]

-

Nucleophilic Aromatic Substitution (SNAr): This is a classical method where a good leaving group (e.g., a halogen or a nitro group) on the aromatic ring is displaced by a fluoride anion (e.g., from KF or CsF).[14][16] This approach is particularly effective for electron-deficient rings.

-

Metal-Catalyzed Fluorination: Emerging methods using transition metals like palladium or silver are gaining traction for C-H fluorination, though their application to complex heterocyclic systems like thienodiazepines is still an active area of research.[14][15]

Table 1: Comparison of Fluorination Strategies for Heterocycles

| Strategy | Reagents | Advantages | Disadvantages | Citations |

| Building Block | Fluorinated starting materials | High regioselectivity; reliable and scalable. | Limited by availability of starting materials; less flexible for late-stage diversification. | [9][12] |

| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Mild conditions; commercially available reagents. | Can be unselective on complex heterocycles; requires activated substrates. | [14] |

| Nucleophilic (SNAr) | KF, CsF, TBAF | Cost-effective fluoride sources; good for electron-deficient rings. | Requires an activated substrate with a good leaving group; harsh conditions may be needed. | [14][16] |

| Metal-Catalyzed | Pd, Ag, Cu catalysts + Fluoride source | Enables direct C-H fluorination; potential for novel reactivity. | Catalyst development is ongoing; substrate scope can be limited; potential for side reactions. | [14][15] |

Key Experimental Protocols

The following protocols are representative of the synthetic steps involved in preparing fluorinated thienodiazepine precursors.

Protocol 1: Synthesis of a 2-Amino-3-(fluorobenzoyl)thiophene Precursor via Gewald Reaction

This protocol describes a multicomponent reaction to form a highly functionalized thiophene ring, which is a versatile precursor.

Objective: To synthesize a key aminothiophene intermediate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the fluorinated benzoylacetonitrile (1.0 eq), elemental sulfur (1.1 eq), and an active methylene compound such as ethyl cyanoacetate (1.0 eq) in ethanol (5 mL/mmol).

-

Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 eq), to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, slowly add cold water to induce precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and then with water to remove any residual base and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary.

Self-Validation:

-

Expected Outcome: A crystalline solid.

-

Characterization: The product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure. The presence of the fluorine atom can be confirmed by 19F NMR.

Protocol 2: N-Alkylation and Cyclization to form a Fluorinated Thienodiazepinone

This protocol outlines the construction of the diazepine ring from the aminothiophene precursor. This is a common strategy found in the synthesis of benzodiazepines and their analogues.[6][17]

Objective: To construct the seven-membered diazepine ring.

Step-by-Step Methodology:

-

Amide Formation: Dissolve the 2-amino-3-(fluorobenzoyl)thiophene (1.0 eq) from Protocol 1 in a suitable aprotic solvent like THF or dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Acylation: Add a base such as triethylamine (1.2 eq), followed by the dropwise addition of chloroacetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Ammonolysis: Dissolve the crude chloroacetamide intermediate in a solvent like methanol saturated with ammonia. Stir the solution in a sealed vessel at room temperature for 24-48 hours.

-

Cyclization: After the ammonolysis is complete (as monitored by TLC), concentrate the reaction mixture. The resulting amino-amide can be cyclized by heating in a solvent like pyridine or by using an acid catalyst to afford the thienodiazepinone.

-

Purification: Purify the final product by column chromatography on silica gel or recrystallization.

Self-Validation:

-

Expected Outcome: A solid product, the fluorinated thienodiazepinone.

-

Characterization: Confirm the structure using standard spectroscopic methods (NMR, MS). The formation of the seven-membered ring can be confirmed by the appearance of characteristic amide and lactam peaks in the NMR and IR spectra.

Challenges and Future Outlook

The synthesis of fluorinated thienodiazepine precursors is not without its difficulties. Key challenges include:

-

Regioselectivity: Controlling the exact position of fluorination, especially in direct fluorination methods, remains a significant hurdle.[14] The electronic properties of the thiophene and diazepine rings can direct fluorination to undesired positions.

-

Harsh Reaction Conditions: Many fluorination reactions require harsh conditions (e.g., high temperatures, strong acids or bases) that may not be compatible with the sensitive functional groups present in complex precursors.[14]

-

Availability of Starting Materials: The diversity of available fluorinated building blocks can be limited and their cost can be high, constraining the range of accessible analogues.[7]

The future of this field lies in the development of milder and more selective fluorination methods.[14][18] Advances in transition-metal-catalyzed C-H activation and fluorination hold particular promise for the late-stage modification of complex scaffolds.[15] Furthermore, the exploration of flow chemistry for hazardous fluorination reactions could provide safer and more efficient synthetic routes.[19] As our understanding of the structure-activity relationships of fluorinated thienodiazepines grows, the demand for novel and diverse precursors will continue to drive innovation in synthetic organic chemistry.

Conclusion

The synthesis of fluorinated thienodiazepine precursors is a vital area of research that underpins the development of next-generation therapeutics targeting the central nervous system. While the use of fluorinated building blocks remains the most robust strategy, ongoing advancements in direct fluorination methodologies are expanding the synthetic chemist's toolkit. The protocols and strategies outlined in this guide, grounded in established literature, provide a framework for researchers to navigate the complexities of this field. By understanding the causality behind synthetic choices and embracing new technologies, the scientific community can continue to unlock the therapeutic potential of this important class of molecules.

References

[14] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (2025). Available at: [7] Key developments in fluorinated heterocycles - Taylor & Francis. (2025). Available at: FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY Fei Liu,* Bilqees Sameem Department of Mole. Available at: [8] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed. (2025). Available at: [20] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available at: [12] Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (2013). Available at: [15] Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (2013). Available at: Fluorine in heterocyclic chemistry - ResearchGate. Available at: [11] (PDF) A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Available at: [21] A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. (2021). Available at: [22] 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC. Available at: [5] A review of the evidence of use and harms of Novel Benzodiazepines - ACMD - GOV.UK. (2020). Available at: Etizolam: A rapid review on pharmacology, non‐medical use and harms - ResearchGate. Available at: _ [10] Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed. (2024). Available at: [23] Synthesis of key intermediate 3. Reagents and conditions: (c) CDI, THF,... - ResearchGate. Available at: [24] Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. (2025). Available at: Novel Designer Benzodiazepines: Comprehensive Review Of Evolving Clinical And Adverse Effects. (2022). Available at: [3] Etizolam: a rapid review on pharmacology, non‐medical use and harms - Glasgow Caledonian University. (2020). Available at: [4] Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed. (1994). Available at: [13] An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. (2011). Available at: [17] US4155913A - Thienotriazolodiazepine derivatives - Google Patents. Available at: [25] Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024). Available at: [19] Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - PMC. Available at: [6] Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. Available at: [16] An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC. (2013). Available at: [18] Synthesis of Benzo[b]azepines with a Fluorinated Side Chain - Thieme Chemistry. Available at: [1] Thienodiazepine - Wikipedia. Available at:

Sources

- 1. Thienodiazepine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 4. Structure-activity relationships in thienodiazepine and benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 13. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 15. pharmtech.com [pharmtech.com]

- 16. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US4155913A - Thienotriazolodiazepine derivatives - Google Patents [patents.google.com]

- 18. Synthesis of Benzo[b]azepines with a Fluorinated Side Chain - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 19. Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

- 22. 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene via Gewald reaction

Application Note & Protocol

Topic: A Robust and Scalable Synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene via the Gewald Reaction

Abstract: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Gewald three-component reaction stands as one of the most efficient and convergent methods for accessing these valuable heterocycles.[4][5] This document provides a comprehensive guide for the synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene, a key building block for drug discovery programs. We delve into the mechanistic underpinnings of the reaction, offer a detailed and validated experimental protocol, and provide expert insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.

Introduction and Scientific Rationale

Substituted 2-aminothiophenes are foundational motifs in the development of novel therapeutics, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and kinase inhibition properties.[6] Their synthetic accessibility is therefore a matter of critical importance. The Gewald reaction, a one-pot multicomponent synthesis, offers a powerful and atom-economical route to polysubstituted 2-aminothiophenes from simple precursors: a carbonyl compound, an active methylene nitrile, and elemental sulfur.[3][4]

The choice of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene as the target molecule is deliberate. The fluorobenzoyl group is a common feature in modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. The methyl group at the 5-position provides an additional vector for chemical exploration. This protocol outlines a reliable method that leverages the Gewald reaction's efficiency to produce this high-value intermediate.

Reaction Principle and Mechanistic Insights

The synthesis proceeds via the condensation of 2-butanone (providing the 5-methyl group and adjacent carbon), 2-fluorobenzoylacetonitrile (the active methylene nitrile source), and elemental sulfur, catalyzed by a suitable base.

Overall Reaction Scheme:

2-Butanone + 2-Fluorobenzoylacetonitrile + Sulfur → 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene

The reaction mechanism, while robust, involves a sequence of well-understood transformations that ensure the high selectivity of the process.[4][7][8]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation. The base (e.g., morpholine) deprotonates the active methylene carbon of 2-fluorobenzoylacetonitrile. The resulting carbanion attacks the carbonyl carbon of 2-butanone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[1][4]

-

Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is activated by the base and adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism is complex, but it results in the formation of a thiolate intermediate.[7][9]

-

Intramolecular Cyclization & Tautomerization: The key ring-forming step involves the nucleophilic attack of the thiolate anion onto the carbon of the nitrile group. This cyclization forms a five-membered ring which, upon tautomerization, aromatizes to yield the stable 2-aminothiophene product.[2][4]

Visualizing the Mechanism

The following diagram illustrates the proposed mechanistic pathway for the Gewald reaction.

Caption: Proposed mechanism of the Gewald reaction.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale and can be scaled with appropriate adjustments.

Materials and Equipment

-

Reagents: 2-Butanone (MEK, ≥99%), 2-Fluorobenzoylacetonitrile (≥98%), Elemental Sulfur (powder, 99.5%), Morpholine (≥99%), Ethanol (anhydrous, 200 proof), Ethyl Acetate (HPLC grade), Hexanes (HPLC grade).

-

Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, reflux condenser, heating mantle, TLC plates (silica gel 60 F₂₅₄), Buchner funnel and filter flask, rotary evaporator, standard laboratory glassware.

Reagent Data and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Moles (mmol) | Amount | Density (g/mL) |

| 2-Butanone | 72.11 | 1.0 | 20.0 | 1.44 g (1.80 mL) | 0.805 |

| 2-Fluorobenzoylacetonitrile | 163.15 | 1.0 | 20.0 | 3.26 g | N/A (Solid) |

| Elemental Sulfur | 32.07 | 1.1 | 22.0 | 0.71 g | N/A (Solid) |

| Morpholine | 87.12 | 0.2 | 4.0 | 0.35 g (0.35 mL) | 1.007 |

| Ethanol | 46.07 | - | - | 30 mL | 0.789 |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzoylacetonitrile (3.26 g, 20.0 mmol), 2-butanone (1.80 mL, 20.0 mmol), elemental sulfur (0.71 g, 22.0 mmol), and anhydrous ethanol (30 mL).

-

Catalyst Addition: While stirring the suspension at room temperature, add morpholine (0.35 mL, 4.0 mmol) dropwise via syringe.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Causality Note: Heating increases the solubility of sulfur and accelerates the rate of condensation and cyclization, but excessive temperatures can lead to side products.[9]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes/Ethyl Acetate eluent system. The starting materials should be consumed and a new, UV-active product spot should appear. The reaction is typically complete within 3-5 hours.

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

-

Purification: The crude product is often of high purity. For further purification, recrystallize the solid from an ethanol/water mixture or perform flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[9]

-

Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow & Optimization

General Synthesis Workflow

The diagram below outlines the complete workflow from reagent preparation to final product characterization.

Caption: General experimental workflow.

Troubleshooting and Optimization Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | Inefficient Knoevenagel condensation due to weak base or presence of water. | Screen alternative bases like piperidine or triethylamine. Ensure use of anhydrous solvent.[9] |

| Poor reactivity of elemental sulfur. | Ensure the reaction is heated sufficiently (40-60°C) to aid sulfur solubility. Polar solvents like ethanol or DMF are preferred.[9] | |

| Steric hindrance from the ketone. | While not an issue for 2-butanone, for more hindered ketones, a two-step procedure (isolating the Knoevenagel product first) may be required.[9] | |

| Formation of Side Products | Reaction temperature is too high, leading to decomposition or alternative pathways. | Maintain a controlled temperature of 60-65°C. Do not exceed 80°C. |

| Incorrect stoichiometry or impure reagents. | Verify the purity of starting materials and ensure accurate measurements. | |

| Purification Difficulties | Product is an oil or does not recrystallize easily. | Use silica gel column chromatography. A gradient of 10% to 30% ethyl acetate in hexanes is a good starting point. |

| Crude product is highly colored. | The crude product is often yellow or brown. This is normal. Recrystallization should yield a pale yellow solid. If color persists, a charcoal treatment during recrystallization may help. |

Conclusion

The Gewald reaction provides a highly effective and straightforward pathway for the synthesis of 2-Amino-3-(2-fluorobenzoyl)-5-methylthiophene. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The inherent simplicity and scalability of this one-pot method make it an attractive choice for applications ranging from early-stage drug discovery to process development.

References

-

Gewald reaction - Wikipedia. Available at: [Link]

-

Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Available at: [Link]

-

Simard, D., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

-

Simard, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

-

Simard, D., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

-

Sauthon, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. Available at: [Link]

-

Shinde, S. B., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 07(01), 215-221. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Application Note: Precision Cyclization of 2-Amino-3-Fluorobenzoyl-5-Methylthiophene to Thienodiazepines

Executive Summary

This application note details the protocol for the critical cyclization of 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene (and related 3-fluorobenzoyl isomers) to form the thieno[2,3-e]-1,4-diazepin-2-one core.[1] This scaffold is the structural foundation for atypical antipsychotics such as Olanzapine and Flumezapine .

The guide prioritizes the Haloacetyl Halide Method (Stepwise) for its superior regiocontrol and yield over the traditional high-temperature glycine melt.[1] It addresses the specific challenges of fluorinated intermediates, including solubility profiles and

Scientific Background & Mechanism

The transformation involves constructing a 7-membered 1,4-diazepine ring by bridging the C2-amine and the C3-aroyl ketone of the thiophene substrate.[1]

Mechanistic Pathway

The reaction proceeds via a two-stage sequence:[1]

-

N-Acylation: The highly nucleophilic C2-amine attacks the haloacetyl halide (e.g., bromoacetyl bromide) to form an

-haloacetamide intermediate.[1] -

Aminolysis & Cyclodehydration: Treatment with ammonia (or hexamethylenetetramine) displaces the terminal halide. The resulting primary amine then attacks the C3-ketone intramolecularly, followed by dehydration to form the imine bond (Schiff base), closing the diazepine ring.

Reaction Scheme Visualization

Figure 1: Stepwise cyclization pathway via haloacetyl intermediate.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Temperature (Step 1) | 0°C – 10°C | The C2-amine is highly reactive; low temp prevents bis-acylation or polymerization.[1] |

| Reagent Choice | Bromoacetyl Bromide | Preferred over chloroacetyl chloride due to the higher lability of the C-Br bond, facilitating faster aminolysis in Step 2. |

| Ammonia Source | 7N NH | Anhydrous conditions prevent hydrolysis of the amide back to the starting material. |

| pH Control | Basic (pH > 9) | Essential for the final cyclization (Schiff base formation) to proceed. |

Experimental Protocols

Protocol A: Stepwise Cyclization (Recommended)

Best for high purity and scale-up.[1]

Phase 1: Preparation of the

-Bromoacetamide Intermediate[1]

-

Charge a reaction vessel with 2-amino-3-(2-fluorobenzoyl)-5-methylthiophene (1.0 eq) and Dichloromethane (DCM) (10 vol).

-

Add Pyridine (1.2 eq) or Triethylamine (1.2 eq) as an acid scavenger.[1]

-

Cool the mixture to 0–5°C under nitrogen atmosphere.

-

Add Bromoacetyl bromide (1.1 eq) dropwise over 30 minutes, maintaining internal temperature < 10°C.

-

Stir at 0–5°C for 1 hour, then warm to room temperature (20–25°C) for 2 hours.

-

Monitor by TLC/HPLC (Disappearance of amine).

-

Wash organic layer with 1N HCl (to remove pyridine), then Sat. NaHCO

, then Brine. -

Dry over MgSO

and concentrate to yield the solid intermediate. Note: This intermediate is stable and can be stored.

Phase 2: Ring Closure (Cyclization)

-

Dissolve the intermediate from Phase 1 in 7N Ammonia in Methanol (15 vol).

-

Seal the vessel (pressure tube or autoclave recommended for larger scales) and heat to 60°C for 6–12 hours.

-

Cool to 0°C. The product often crystallizes directly from the methanolic solution.

-

Wash with cold methanol (2 vol) and diethyl ether.

-

Dry under vacuum at 45°C.

Protocol B: The "Glycine Melt" Method (Alternative)

Historical method (Chakrabarti et al.), useful if haloacetyl halides are unavailable.

-

Combine starting material (1.0 eq) and Glycine ethyl ester hydrochloride (2.5 eq) in Pyridine (10 vol).

-

Reflux (approx. 115°C) for 18–24 hours. The pyridine acts as both solvent and base.

-

Distill off approximately 50% of the pyridine to drive the equilibrium (removal of ethanol/water).

-

Pour the hot residue into Ice/Water (20 vol) with vigorous stirring.

-

Extract with Ethyl Acetate or Dichloromethane if solid does not precipitate immediately.[1]

-

Purify via recrystallization from Ethanol/Acetonitrile.

-

Drawback: This method often yields a "tarry" impurity profile due to the high temperatures required for the dehydration step.

-

Quality Control & Characterization

Analytical Markers

-

HPLC: The starting material (Amino-ketone) is less polar than the cyclized product.[1]

-

Starting Material RT: ~4.5 min

-

Product RT: ~3.2 min (Reverse Phase C18, ACN/Water gradient).

-

- F-NMR: The chemical shift of the fluorine atom is a sensitive probe for the ring environment.[1]

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete Aminolysis | Switch from NH |

| Product is "Oily" | Residual Solvent/Impurities | Recrystallize from Acetonitrile .[1] Thienodiazepines crystallize extremely well from hot ACN.[1] |

| Starting Material Remains | Steric Hindrance | If the "3-fluorobenzoyl" group is actually "2-fluorobenzoyl" (ortho), steric clash may slow cyclization.[1] Increase reaction time or use Protocol B (High Temp). |

Safety & Handling

-

Bromoacetyl Bromide: Potent lachrymator and corrosive.[1] Handle in a fume hood.

-

Thiophenes: Many aminothiophenes are skin sensitizers.[1]

-

Fluorine Considerations: While the C-F bond is stable under these conditions, avoid using strong Lewis acids (like AlCl

) which could defluorinate the ring.

References

-

Chakrabarti, J. K., et al. (1980). "Chemistry of thienodiazepines. Synthesis and CNS activity of 4-piperazinylthieno[2,3-b][1,5]benzodiazepines." Journal of Medicinal Chemistry, 23(8), 878–884.

-

Calligaro, D. O., et al. (2003). "2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding." Bioorganic & Medicinal Chemistry, 11(13), 2823-2835.

-

Bunnage, M. E., et al. (2004). "Thienodiazepine derivatives."[1][5][6] Patent WO2004018482.[1]

-

Chakrabarti, J. K. (1993). "Process for preparing olanzapine." U.S. Patent 5,229,382.[1]

Sources

- 1. (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C13H12ClNOS | CID 13163365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 3. scirp.org [scirp.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for the Catalytic Synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene

Abstract

This document provides a comprehensive guide to the catalytic synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthetic strategy detailed herein is a multi-step process centered around a key Friedel-Crafts acylation reaction on a protected 2-aminothiophene substrate. This application note furnishes researchers, scientists, and drug development professionals with detailed, step-by-step protocols, an in-depth discussion of the reaction mechanisms, and the rationale behind the selection of catalysts and reaction conditions.

Introduction and Scientific Background

The 2-amino-3-aroylthiophene scaffold is a privileged structural motif found in a variety of biologically active molecules. These compounds are known to act as, for example, allosteric enhancers of adenosine receptors and potent antimitotic agents that inhibit tubulin polymerization. The introduction of a fluorine atom into the benzoyl moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules due to fluorine's unique electronic properties and its ability to form strong bonds with carbon and participate in hydrogen bonding.

The target molecule, 2-Amino-3-fluorobenzoyl-5-methylthiophene, combines these key structural features. Its synthesis, therefore, is of considerable interest for the generation of new chemical entities for drug discovery programs. This guide outlines a robust and reproducible synthetic route, addressing the challenges associated with the functionalization of electron-rich and multi-functionalized heterocyclic systems.

Retrosynthetic Analysis and Strategy

The synthesis of 2-Amino-3-fluorobenzoyl-5-methylthiophene can be approached through a convergent strategy. The primary disconnection is at the C-C bond of the ketone, suggesting a Friedel-Crafts acylation as the key bond-forming step. A significant challenge in this approach is the presence of the free amino group on the thiophene ring, which is a strong Lewis base and would quench the Lewis acid catalyst required for the acylation.[1] Therefore, a protection-acylation-deprotection sequence is the most logical and effective strategy.

The proposed retrosynthesis is as follows:

Caption: Retrosynthetic pathway for the target molecule.

This strategy involves:

-

Synthesis of the starting material, 2-amino-5-methylthiophene, via the Gewald reaction.

-

Protection of the amino group as an acetamide.

-

Friedel-Crafts acylation of the protected thiophene with 3-fluorobenzoyl chloride.

-

Deprotection of the acetamide to yield the final product.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-5-methylthiophene via Gewald Reaction

The Gewald reaction is a versatile one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[2][3]

Materials:

-

Propionaldehyde

-

Malononitrile

-

Elemental sulfur (powdered)

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add powdered sulfur (3.2 g, 0.1 mol) and N,N-dimethylformamide (50 mL).

-

Cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add triethylamine (14 mL, 0.1 mol) to the suspension.

-

Add propionaldehyde (7.2 mL, 0.1 mol) dropwise via the dropping funnel, maintaining the temperature below 0 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Add a solution of malononitrile (6.6 g, 0.1 mol) in DMF (20 mL) dropwise, keeping the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to afford 2-amino-5-methylthiophene as a crystalline solid.

Part 2: Protection of the Amino Group

The amino group is protected as an acetamide to prevent its reaction with the Lewis acid catalyst in the subsequent step.[1]

Materials:

-

2-Amino-5-methylthiophene

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Dissolve 2-amino-5-methylthiophene (12.7 g, 0.1 mol) in dichloromethane (100 mL) in a round-bottom flask.

-

Add pyridine (8.9 mL, 0.11 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (10.4 mL, 0.11 mol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by adding 50 mL of water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamido-5-methylthiophene.

Part 3: Catalytic Friedel-Crafts Acylation

This key step introduces the 3-fluorobenzoyl group onto the thiophene ring. Aluminum chloride is a classic and effective Lewis acid for this transformation.[4][5]

Materials:

-

2-Acetamido-5-methylthiophene

-

3-Fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Protocol:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (14.7 g, 0.11 mol) in anhydrous dichloromethane (150 mL).

-

Cool the suspension to 0 °C.

-

Slowly add 3-fluorobenzoyl chloride (12.5 mL, 0.1 mol) to the suspension.

-

Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

-

Add a solution of 2-acetamido-5-methylthiophene (16.9 g, 0.1 mol) in anhydrous DCM (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to stir at room temperature for 6 hours.

-

Carefully quench the reaction by slowly pouring it onto crushed ice containing concentrated HCl (20 mL).

-

Separate the organic layer, and wash it with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude protected product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part 4: Deprotection of the Amino Group

The final step is the hydrolysis of the acetamide to reveal the free amino group.

Materials:

-

2-Acetamido-3-(3-fluorobenzoyl)-5-methylthiophene

-

Hydrochloric acid (6 M)

-

Methanol

-

Sodium hydroxide solution (10 M)

-

Ethyl acetate

Protocol:

-

Dissolve the purified protected product (from Part 3) in methanol (100 mL).

-

Add 6 M hydrochloric acid (50 mL).

-

Heat the mixture to reflux and maintain for 8 hours.

-

Cool the reaction mixture to room temperature and neutralize by the slow addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield 2-Amino-3-fluorobenzoyl-5-methylthiophene.

Reaction Mechanism and Catalysis

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[6] The mechanism proceeds as follows:

-

Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 3-fluorobenzoyl chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich π-system of the 2-acetamido-5-methylthiophene ring acts as a nucleophile, attacking the acylium ion. The acetylamino group is an activating, ortho-, para-director, and the acylation is expected to occur at the C3 position, which is ortho to the activating group and not sterically hindered.

-

Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and regenerating the Lewis acid catalyst in principle, although a stoichiometric amount is often required as the product ketone also complexes with AlCl₃.[7]

Caption: Key steps in the Friedel-Crafts acylation mechanism.

Data Presentation and Expected Results

The following table summarizes the proposed reaction conditions and expected outcomes for the key Friedel-Crafts acylation step.

| Parameter | Value |

| Substrate | 2-Acetamido-5-methylthiophene |

| Acylating Agent | 3-Fluorobenzoyl chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 6 hours |

| Expected Yield | 70-85% (after purification) |

| Purity (by HPLC) | >98% |

Experimental Workflow Visualization

Caption: Overall experimental workflow for the synthesis.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-Amino-3-fluorobenzoyl-5-methylthiophene. By employing a protection-acylation-deprotection strategy, the challenges associated with the direct acylation of an aminothiophene are effectively circumvented. The protocols provided are based on well-established chemical transformations and are designed to be accessible to researchers with a standard background in synthetic organic chemistry. This work should facilitate the exploration of this and related compounds in the pursuit of novel therapeutics.

References

-

Lin, H., et al. (n.d.). Utilization of Acidic α-Amino Acids as Acyl Donors: An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Google Patents. (2004, July 14). 10h-thieno[2,3-B][8][9] benzodiazepine. Retrieved from

-

MDPI. (2023, November 23). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

-

LibreTexts. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

-

Google Patents. (n.d.). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][8][9] benzodiazepine. Retrieved from

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

YouTube. (2022, November 21). Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ACS Omega. (2021, November 19). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

ResearchGate. (2012, April 11). Protecting groups in amino acids. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Page loading... [wap.guidechem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: Strategic Use of 2-Amino-3-fluorobenzoyl-5-methylthiophene in Advanced Heterocyclic Ring Closure Reactions

Introduction: The Strategic Value of a Fluorinated Thiophene Building Block

In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. Simultaneously, fused heterocyclic systems, particularly those containing the thiophene nucleus, are prevalent in a vast array of biologically active compounds. Thiophenes are often considered bioisosteres of benzene rings and are integral to numerous pharmaceuticals.[1] The compound 2-Amino-3-fluorobenzoyl-5-methylthiophene emerges as a highly valuable and versatile precursor at the intersection of these two powerful strategies. Its unique trifunctional nature—a nucleophilic aniline, an electrophilic ketone, and a strategically placed fluorine atom—offers a robust platform for constructing complex, drug-like heterocyclic architectures.

This guide provides an in-depth exploration of the application of 2-Amino-3-fluorobenzoyl-5-methylthiophene in the synthesis of two medicinally significant classes of fused heterocycles: thieno[2,3-d]pyrimidinones and thieno[e][2][3]diazepin-2-ones. These protocols are designed to be self-validating, with a focus on the causal relationships between reaction conditions and outcomes, providing researchers with the tools to not only replicate these methods but also to adapt them for novel molecular designs.

Physicochemical Properties and Safe Handling

A thorough understanding of the starting material is critical for successful and safe experimentation.

| Property | Value |

| Molecular Formula | C₁₂H₁₀FNOS |

| Molecular Weight | 235.28 g/mol |

| Appearance | Typically an off-white to yellow or beige solid |

| Solubility | Soluble in most polar organic solvents (e.g., DMSO, DMF, THF, Acetone). Limited solubility in water. |

Safety and Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).

-

Toxicity: While specific toxicity data is not extensively published, compounds of this class should be handled as potentially hazardous. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.

Application I: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Analogs

The quinazolinone scaffold and its heterocyclic isosteres, such as thieno[2,3-d]pyrimidinones, are of significant interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The following protocol details a reliable method for the cyclization of 2-Amino-3-fluorobenzoyl-5-methylthiophene to form this valuable core structure.

Reaction Principle and Mechanism

The synthesis is a two-step, one-pot process. It begins with the acylation of the primary amino group with an acyl chloride (e.g., chloroacetyl chloride). The resulting amide intermediate then undergoes an acid-catalyzed intramolecular cyclization. The ketone carbonyl is activated by the acid, making it susceptible to nucleophilic attack by the amide nitrogen, followed by dehydration to yield the aromatic thieno[2,3-d]pyrimidinone ring system.

Detailed Experimental Protocol

Objective: To synthesize 2-(chloromethyl)-8-fluoro-5-methyl-9-phenylthieno[2,3-d]pyrimidin-4(3H)-one.

Reagents & Equipment:

-

2-Amino-3-fluorobenzoyl-5-methylthiophene

-

Chloroacetyl chloride

-

Glacial Acetic Acid (Anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

-

Rotary evaporator

-

Purification system (e.g., flash column chromatography or recrystallization solvents like Ethanol/Water)

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-Amino-3-fluorobenzoyl-5-methylthiophene (1.0 eq). Add anhydrous glacial acetic acid (approx. 20 mL per gram of starting material).

-

Acylation: Place the flask in an ice bath and stir the solution. Slowly add chloroacetyl chloride (2.5 eq) dropwise. Causality Note: The excess acyl chloride and acidic solvent drive the reaction towards the cyclized product. Acetic acid serves as both the solvent and the catalyst for the subsequent cyclization step.[7]

-

Cyclization: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 118 °C) for 8-12 hours.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of the acetic acid used). A precipitate should form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acetic acid, followed by a small amount of cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure thieno[2,3-d]pyrimidin-4(3H)-one derivative.

Workflow Diagram

Caption: Workflow for Thieno[2,3-d]pyrimidin-4(3H)-one Synthesis.

Application II: Synthesis of Thieno[e][2][3]diazepin-2-one Analogs

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, famously associated with drugs targeting the central nervous system.[8] The thieno[e][2][3]diazepin-2-one system is a bioisosteric analog that holds potential for novel pharmacological profiles. This synthesis is a multi-step process that showcases a different mode of cyclization.

Reaction Principle and Mechanism

This synthesis proceeds via three distinct steps. First, the primary amine of the precursor is acylated with chloroacetyl chloride to form an N-acylated intermediate. Second, this intermediate is treated with a source of ammonia, such as hexamethylenetetramine (HMTA) followed by hydrolysis, or directly with ammonia, to displace the chloride and form a primary amine. The final step involves an intramolecular cyclization, where the newly introduced primary amine attacks the ketone carbonyl, forming the seven-membered diazepine ring upon dehydration. This method is analogous to classical benzodiazepine syntheses.[9][10]

Detailed Experimental Protocol

Objective: To synthesize 8-fluoro-5-methyl-1,3-dihydro-9-phenyl-2H-thieno[e][2][3]diazepin-2-one.

Reagents & Equipment:

-

2-Amino-3-fluorobenzoyl-5-methylthiophene

-

Chloroacetyl chloride

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA) or Pyridine

-

Hexamethylenetetramine (HMTA)

-

Ethanol (Absolute)

-

Hydrochloric Acid (concentrated)

-

Ammonia solution (optional, alternative to HMTA)

-

Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

Step 1: Acylation

-

Dissolve 2-Amino-3-fluorobenzoyl-5-methylthiophene (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Add a non-nucleophilic base such as triethylamine (1.2 eq). Cool the mixture in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(2-(3-fluoro-benzoyl)-5-methylthiophen-3-yl)acetamide. This intermediate is often used in the next step without further purification.

Step 2 & 3: Amination and Cyclization

-

Dissolve the crude intermediate from Step 1 in absolute ethanol.

-

Add hexamethylenetetramine (HMTA, 1.5 eq) to the solution. Causality Note: HMTA serves as a convenient, solid source of ammonia. It reacts with the alkyl chloride to form a quaternary ammonium salt.[8][10]

-

Heat the mixture to reflux for 6-8 hours.

-

After cooling slightly, add a mixture of ethanol and concentrated hydrochloric acid and reflux for another 1-2 hours. This acidic hydrolysis step liberates the primary amine from the HMTA complex and catalyzes the final ring closure.

-

Cool the reaction mixture and neutralize it carefully with an aqueous ammonia solution until basic (pH ~9-10).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Reaction Pathway Diagram

Caption: Pathway for Thieno[e][2][3]diazepin-2-one Synthesis.

Field Insights: Troubleshooting & Optimization

-

Anhydrous Conditions: The acylation steps in both protocols are sensitive to moisture. Using anhydrous solvents and, if necessary, an inert atmosphere is crucial to prevent hydrolysis of the acyl chloride and maximize yield.

-

Controlling Exotherms: The addition of acyl chlorides can be exothermic. Maintaining a low temperature (0 °C) during addition prevents potential side reactions and ensures controlled acylation.

-

Incomplete Cyclization: If TLC analysis shows significant amounts of the acyclic intermediate after the reflux period, the reaction time can be extended, or a stronger acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can be added in the thienopyrimidinone synthesis.

-

Purification Strategy: The polarity of the final products differs significantly from the starting material. A well-chosen TLC eluent system is key to developing an effective column chromatography or recrystallization protocol. For the diazepine, which contains a free N-H, tailing on silica gel can sometimes be an issue; this can be mitigated by adding 0.5-1% triethylamine to the column eluent.

Conclusion

2-Amino-3-fluorobenzoyl-5-methylthiophene stands out as a powerful and adaptable starting material for constructing medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of thieno[2,3-d]pyrimidinones and thieno[e][2][3]diazepin-2-ones provide a solid foundation for researchers. The strategic placement of the amino, fluoro, and benzoyl groups allows for selective and high-yielding cyclization reactions, opening the door to vast libraries of novel compounds for drug discovery and development. The principles and troubleshooting insights provided should empower scientists to confidently utilize this precursor in their synthetic campaigns.

References

- Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. PMC.

- Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate.

- Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. University of Sussex - Figshare.

- Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. [No Source Provided].

- A new thieno[2,3‐b]quinolines from... ResearchGate.

- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [No Source Provided].

- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.

- Design, Synthesis, and Characterization of 1, 3-disubstituted-1,4-benzodiazepine Derivatives. ResearchGate.

- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. PMC.

- Quinazoline synthesis. Organic Chemistry Portal.

- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC.

- Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.

- Quinazolinone – Knowledge and References. Taylor & Francis.

Sources

- 1. rroij.com [rroij.com]

- 2. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. omicsonline.org [omicsonline.org]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sussex.figshare.com [sussex.figshare.com]

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of Fluorinated 2-Aminothiophenes via Gewald Reaction

Ticket ID: GW-OPT-402 Subject: Optimization of Gewald reaction conditions for fluorinated benzoyl substrates Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Chemical Logic

The Gewald reaction is a multicomponent condensation between a ketone (or aldehyde), an

The Fluorine Effect:

-

Electronic Impact: Fluorine atoms are highly electronegative (Inductive effect:

). On the phenyl ring of an acetophenone, this increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial Knoevenagel condensation. -

The Trap: However, strong electron-withdrawing groups (EWGs) like

or

This guide provides an optimized protocol shifting from standard thermal conditions to microwave-assisted synthesis to overcome these energy barriers.

Optimized Experimental Protocol

Method A: Microwave-Assisted Synthesis (Recommended)

Best for: High-throughput screening, substrates with strong EWGs (e.g., -CF3), and overcoming steric hindrance.

Reagents:

-

Substrate: 4-Fluoroacetophenone (1.0 equiv)

-

Nitrile: Ethyl cyanoacetate or Malononitrile (1.1 equiv)

-

Sulfur: Elemental Sulfur (

), finely powdered (1.2 equiv) -

Base: Morpholine or Diethylamine (1.0 equiv)

-

Solvent: Ethanol (Absolute) or DMF (if solubility is poor)

Step-by-Step Workflow:

-

Pre-Solubilization: In a microwave-safe vial (10–20 mL), dissolve the fluorinated acetophenone and the

-methylene nitrile in Ethanol (3 mL per mmol substrate). -

Sulfur Activation: Add the elemental sulfur. Crucial: Sonicate for 2 minutes to disperse the sulfur particles; this increases surface area for the heterogeneous reaction.

-

Base Addition: Add Morpholine dropwise. A slight exotherm may be observed.

-

Irradiation: Cap the vial. Irradiate at 140 W (constant power mode) or set target temperature to 80°C .

-

Time: 10–20 minutes (vs. 4–12 hours thermal).

-

-

Work-up: Cool to room temperature (RT). The product often precipitates as a solid.

-

If solid:[1] Filter and wash with cold ethanol.

-

If oil: Pour into crushed ice/water (50 mL) and stir vigorously for 30 minutes to induce precipitation.

-

Method B: Two-Step "One-Pot" (For Stubborn Substrates)

Best for: Ortho-substituted fluorinated ketones where the Knoevenagel step fails.

-

Step 1 (Condensation): Reflux Ketone + Nitrile + Base (catalytic) in Toluene with a Dean-Stark trap to remove water. Isolate the intermediate ylidene nitrile.

-

Step 2 (Cyclization): Re-dissolve the intermediate in Ethanol, add Sulfur and Base (stoichiometric), and heat (50–60°C).

Mechanism & Critical Control Points

Understanding the mechanism allows you to pinpoint exactly where the reaction is failing.

Caption: Figure 1. The three-stage Gewald mechanism. Fluorinated substrates often stall at Intermediate A (Ylidene Nitrile) due to stability or steric hindrance.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Low Yield / Recovery of Starting Material

-

Root Cause: The Knoevenagel condensation (Step 1) is reversible. Water accumulation drives the equilibrium back to the starting ketone.

-

Corrective Action:

-

Add molecular sieves (4Å) to the reaction vessel to scavenge water.

-

Switch to Method B (Dean-Stark) to physically remove water.

-

Verify the base strength. For deactivated ketones, switch from Morpholine to Piperidine (more basic) or Diethylamine .[2]

-

Issue 2: "Sticky Tar" Formation (Polymerization)

-

Root Cause: Overheating causes the degradation of elemental sulfur or polymerization of the nitrile.

-

Corrective Action:

-

Reduce temperature to 50°C and extend time.

-

Solvent Switch: Use Ionic Liquids (e.g., [BMIM][PF6]) as a green solvent/catalyst system. This stabilizes the ionic intermediates and prevents tarring [1].

-

Issue 3: Intermediate Detected, No Cyclization

-

Root Cause: The fluorinated ylidene nitrile is formed, but it is too electron-poor to attack the sulfur, or the sulfur is not soluble.

-

Corrective Action:

-

Microwave Irradiation: The dielectric heating effect specifically couples with the polar intermediate, overcoming the activation energy barrier [2].

-

Sulfur Source: Switch from elemental sulfur (

) to Lawesson’s Reagent (though expensive, it provides active sulfur species more readily).

-

Data & Optimization Matrix

Table 1: Solvent and Base Screening for 4-Fluoroacetophenone

| Entry | Solvent | Base | Method | Yield (%) | Notes |

| 1 | Ethanol | Morpholine | Thermal (Reflux) | 45% | Slow (12h), incomplete conversion. |